molecular formula C21H25N3O4S B2507003 (E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide CAS No. 1105232-01-6

(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide

Cat. No.: B2507003
CAS No.: 1105232-01-6
M. Wt: 415.51
InChI Key: OWIYNADMNRUAMN-NTCAYCPXSA-N
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Description

(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This benzamide-sulfonamide hybrid compound is designed for research purposes only. Compounds with structural similarities, featuring benzenesulfonamide groups, have been investigated as specific inhibitors of urea transporters (UTs), which are novel targets for developing salt-sparing diuretics that may avoid causing electrolyte disorders . Other benzamide derivatives have shown promise as noncovalent, active-site directed inhibitors of viral proteases, such as the papain-like cysteine protease (PLpro) of coronaviruses, making them valuable starting points for the development of broad-spectrum antiviral agents . The molecular architecture of this reagent, which incorporates multiple hydrogen bond donors and acceptors, suggests potential for modulating various enzyme and protein targets. Researchers can utilize this compound as a key intermediate or probe in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for identifying novel biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-16(2)20(25)24-19-10-8-18(9-11-19)21(26)22-13-14-23-29(27,28)15-12-17-6-4-3-5-7-17/h3-12,15-16,23H,13-14H2,1-2H3,(H,22,26)(H,24,25)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIYNADMNRUAMN-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms, which can include antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects. The compound appears to be a sulfonamide derivative, which may exhibit various biological activities due to its structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial. For sulfonamides and amides, modifications in the structure can lead to significant changes in potency and selectivity.

Key Structural Features

  • Amide Group : Often associated with increased stability and bioavailability.
  • Sulfonamide Moiety : Known for antibacterial properties; alterations can enhance or reduce activity.
  • Vinyl Substituents : May influence binding affinity to biological targets.

Biological Assays

To evaluate the biological activity of "(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide", several assays can be employed:

1. Antimicrobial Activity

  • Method : Disk diffusion or broth microdilution methods.
  • Data Table Example :
CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Cytotoxicity Assays

  • Method : MTT assay or LDH release assay.
  • Data Table Example :
CompoundCell LineIC50 (µM)
This compoundHeLa25
This compoundA54930

3. Anti-inflammatory Activity

  • Method : Measurement of cytokine levels in stimulated cells.
  • Data Table Example :
CompoundCytokine MeasuredReduction (%)
This compoundTNF-alpha50%
This compoundIL-640%

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various sulfonamide derivatives, it was found that modifications in the sulfonamide group significantly enhanced activity against Gram-positive bacteria while maintaining efficacy against Gram-negative strains.

Case Study 2: Cytotoxicity in Cancer Cells

Research involving sulfonamide derivatives demonstrated that certain structural modifications could lead to selective cytotoxicity in cancer cell lines, suggesting potential for therapeutic applications in oncology.

Research Findings

Recent studies have indicated that compounds similar to "this compound" may exhibit:

  • Broad-spectrum antimicrobial properties , particularly against resistant strains.
  • Selective cytotoxicity towards cancer cells with minimal effects on normal cells.
  • Anti-inflammatory effects , potentially through inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives documented in medicinal and agrochemical contexts. Below is a detailed analysis of key analogs and their distinguishing features:

Structural Analogues in Medicinal Chemistry ()

Compounds in feature benzamide cores with diverse heterocyclic substituents (e.g., thiazolyl, isoxazolyl, thienyl) linked via methylthio (-SCH2-) or sulfonamido groups. Key comparisons include:

Compound Name (Representative Examples) Substituents Key Structural Differences Hypothesized Impact
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thienylmethylthio, cyano-pyridinyl Thioether linkage vs. sulfonamido; thienyl vs. phenylvinyl Reduced polarity; altered target affinity
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Thiazolylmethylthio, trifluoromethyl-pyridinyl Thiazole heterocycle vs. phenylvinyl; trifluoromethyl group Enhanced metabolic stability; increased lipophilicity
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Isoxazolylmethylthio, nitro group Isoxazole ring vs. phenylvinyl; nitro substituent Potential redox activity; electron-withdrawing effects

Key Findings :

  • Sulfonamido vs.
  • Phenylvinyl Group: The (E)-phenylvinyl moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins—a mechanism absent in non-electrophilic analogs .
  • Isobutyramido Substitution: The branched alkylamide at the 4-position likely enhances membrane permeability relative to smaller substituents (e.g., cyano or nitro groups), balancing lipophilicity and solubility .
Agrochemical Benzamide Derivatives ()

While structurally distinct, pesticide-related benzamides like N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (sulfentrazone) share sulfonamido groups.

Data Table: Structural and Functional Comparison

Feature Target Compound Thienylmethylthio Analog (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) Thiazolylmethylthio Analog (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide)
Core Structure Benzamide Benzamide Benzamide
Key Substituent 4-Isobutyramido, phenylvinylsulfonamido 2-Thienylmethylthio, 3-cyano-2-pyridinyl 2-Methyl-4-thiazolylmethylthio, 3-(trifluoromethyl)-2-pyridinyl
Linkage Type Sulfonamido Thioether Thioether
Polarity High (sulfonamido) Moderate (thioether) Moderate (thioether, trifluoromethyl)
Hypothesized Target Enzymes with nucleophilic cysteines Kinases or receptors Kinases or metabolic enzymes
Potential Advantage Covalent inhibition Metabolic stability Enhanced binding via trifluoromethyl

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